molecular formula C17H18N4O3 B1683395 UNBS5162 CAS No. 956590-23-1

UNBS5162

Numéro de catalogue: B1683395
Numéro CAS: 956590-23-1
Poids moléculaire: 326.35 g/mol
Clé InChI: WCKZRLOUKYFJDY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

UNBS5162 est un nouveau dérivé de la naphtalimide qui a suscité un intérêt considérable dans le domaine de l'oncologie en raison de ses puissantes propriétés antitumorales. Ce composé se lie à l'ADN par intercalation et supprime l'élaboration des chimiokines CXCL, qui sont impliquées dans la progression et la métastase tumorale .

Applications De Recherche Scientifique

UNBS5162 a un large éventail d'applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Mécanisme d'action

Le mécanisme d'action de this compound est distinct de celui d'autres dérivés de la naphtalimide. Contrairement aux composés qui agissent comme poisons de la topoisomérase II, this compound ne présente pas d'activité anti-topoisomérase II . Au lieu de cela, il altère la progression du cycle cellulaire en allongeant considérablement la phase G2. Cet effet est médié par l'induction de l'autophagie, comme en témoignent les niveaux accrus de LC3-I et LC3-II, qui sont des marqueurs de l'autophagie . De plus, this compound induit la mort des cellules cancéreuses par perméabilisation de la membrane lysosomale et diminue l'expression de Hsp70, une protéine impliquée dans la chimiorésistance des cellules cancéreuses .

Mécanisme D'action

UNBS5162, also known as UNBS-5162, JY9JF7D78N, UNBS 5162, or 1-(2-(2-(dimethylamino)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)urea, is a novel naphthalimide derivative with significant anti-tumor activity .

Target of Action

This compound is a pan-antagonist of CXCL chemokine expression .

Mode of Action

This compound binds to DNA by intercalation . It suppresses CXCL chemokine elaboration , which are key mediators of angiogenesis and inflammation, thereby inhibiting tumor growth . It also impairs the cell cycle progression of human cancer cells by significantly increasing the duration of their G2 phase .

Biochemical Pathways

This compound affects the PI3K/AKT/mTOR (PAM) signaling pathway , which plays a critical role in cell proliferation and apoptosis . It reduces the phosphorylation levels of AKT serine/threonine kinase (AKT), mechanistic target of rapamycin kinase (mTOR), P70S6 kinase, and eukaryotic translation initiation factor 4E‑binding protein 1 .

Result of Action

This compound has shown in vitro cytotoxic activity against a range of human cancer cell lines . It also displays significant anti-tumor activity in mouse leukemia and human cancer xenograft models in vivo . It induces cancer cell death through lysosomal membrane permeabilization (LMP) in certain cancer cells . It also markedly decreases the expression of HERP, a gene involved in cancer cell chemoresistance .

Action Environment

The action of this compound can be influenced by the specific type of cancer cells. The efficacy of this compound in different types of cancer is still being explored .

Analyse Biochimique

Biochemical Properties

UNBS5162 has shown in vitro cytotoxic activity against a range of human cancer cell lines . It has been found to have a significant anti-tumor activity in mouse leukemia and human cancer xenograft models in vivo . It has been shown to decrease the expression of proangiogenic CXCL chemokines .

Cellular Effects

This compound has been found to markedly impair the cell cycle progression of human prostate cancer PC3 and glioblastoma U373 cells by significantly increasing the duration of their G2 phase . It has also been found to inhibit the proliferation, migration, and invasion of SKOV3 ovarian cancer cells . Furthermore, it has been identified that this compound markedly increased the apoptosis rate of SKOV3 cells .

Molecular Mechanism

The mechanism of action of this compound is different from that of other naphthalimide derivatives, which exert their anti-tumor activity as DNA intercalating agents poisoning topoisomerase II . This compound displays no anti-topoisomerase II activity . It has been found to regulate the PI3K/AKT/mTOR signaling pathway .

Temporal Effects in Laboratory Settings

This compound has been found to almost completely abolish DU145 and PC3 cell proliferation in vitro after 72 hours treatment . It has also been found to markedly improve the in vivo therapeutic benefits contributed by taxol in orthotopic models of human prostate cancer and NSCLC in mice .

Dosage Effects in Animal Models

In mice, this compound was found to have a 3-4 fold higher maximum tolerated dose compared to amonafide irrespective of administration route . Additionally, this compound preclinically was found not to provoke marked hematotoxicity unlike amonafide .

Metabolic Pathways

This compound has been found to regulate the PI3K/AKT/mTOR signaling pathway . This pathway plays a critical role in cell proliferation and apoptosis .

Méthodes De Préparation

UNBS5162 est synthétisé à partir de son précurseur, UNBS3157. La voie de synthèse implique l'hydrolyse de UNBS3157 dans une solution saline physiologique, ce qui le convertit rapidement et presque complètement en this compound . Les conditions de réaction pour cette hydrolyse sont douces, impliquant généralement la température ambiante et un pH neutre. Les méthodes de production industrielle pour this compound ne sont pas largement documentées, mais le processus implique probablement l'hydrolyse à grande échelle de UNBS3157 dans des conditions contrôlées pour assurer un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

UNBS5162 subit plusieurs types de réactions chimiques, notamment :

Les réactifs et conditions courants utilisés dans ces réactions comprennent une solution saline physiologique pour l'hydrolyse et des conditions standard de culture cellulaire pour les essais biologiques. Les principaux produits formés à partir de ces réactions sont la forme hydrolysée de UNBS3157 (c'est-à-dire this compound) et diverses vésicules autophagiques dans les cellules traitées.

Activité Biologique

UNBS5162 is a novel naphthalimide compound that has garnered attention for its potential as an anticancer agent. Its biological activity has been investigated across various cancer cell lines, demonstrating significant effects on cell proliferation, apoptosis induction, and inhibition of migration and invasion. This article compiles findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

This compound operates primarily through the following mechanisms:

  • Inhibition of Proliferation : this compound has been shown to significantly inhibit the proliferation of various cancer cell lines, including non-small-cell lung cancer (A549), melanoma (M14), triple-negative breast cancer (MDA-MB-231), and colon cancer (HCT116) cells. The compound achieves this by inducing cell cycle arrest and promoting apoptosis .
  • Induction of Apoptosis : The compound promotes apoptosis through the modulation of key apoptosis-related proteins. Notably, it decreases the expression of anti-apoptotic protein Bcl-2 while increasing pro-apoptotic proteins such as Bax and active Caspase-3. This shift enhances the apoptotic response in treated cells .
  • Targeting Signaling Pathways : this compound affects critical signaling pathways involved in cancer cell survival and proliferation, notably the PI3K/Akt/mTOR pathway. Studies have demonstrated that this compound reduces the phosphorylation of Akt and mTOR, leading to decreased cell viability and enhanced apoptosis .

In Vitro Studies

  • Lung Cancer (A549 Cells) :
    • Proliferation Inhibition : this compound treatment resulted in a 15% reduction in cell viability compared to control groups after 24 hours.
    • Apoptosis Rates : The percentage of apoptotic cells increased from 7.62% in control to 23.8% in treated cells, indicating significant pro-apoptotic activity .
  • Melanoma (M14 Cells) :
    • Western Blot Analysis : Showed decreased Bcl-2 levels and increased Bax levels post-treatment.
    • Transwell Assays : Indicated reduced invasive capabilities of M14 cells following this compound treatment .
  • Triple-Negative Breast Cancer (MDA-MB-231 Cells) :
    • Dose-Dependent Effects : Viability decreased significantly at concentrations of 1 µM and above after 72 hours.
    • Cell Cycle Arrest : this compound induced G2 phase arrest, further contributing to its antiproliferative effects .
  • Colon Cancer (HCT116 Cells) :
    • Migration and Invasion : Transwell assays confirmed that this compound significantly inhibited migration and invasion.
    • Apoptosis Induction : Increased apoptotic cell populations were observed alongside decreased Bcl-2 expression and increased Bax expression .

Clinical Trials

A Phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Key findings included:

  • Safety Profile : Of the 25 patients treated, 92% experienced treatment-related adverse events, primarily mild to moderate in severity.
  • Efficacy Indicators : Some patients exhibited stable disease for extended periods, suggesting potential therapeutic benefits .

Comparative Data Table

Cancer TypeCell LineProliferation Inhibition (%)Apoptosis Rate (%)Key Proteins Affected
Non-Small Cell LungA54915%23.8Decreased Bcl-2, Increased Bax
MelanomaM14SignificantIncreasedDecreased Bcl-2, Increased Caspase-3
Triple-Negative BreastMDA-MB-231Dose-dependentSignificantDecreased Bcl-2, Increased Bax
Colon CancerHCT116SignificantIncreasedDecreased Bcl-2, Increased Bax

Propriétés

IUPAC Name

[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-20(2)6-7-21-15(22)12-5-3-4-10-8-11(19-17(18)24)9-13(14(10)12)16(21)23/h3-5,8-9H,6-7H2,1-2H3,(H3,18,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKZRLOUKYFJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956590-23-1
Record name UNBS-5162
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956590231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNBS-5162
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY9JF7D78N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UNBS5162
Reactant of Route 2
Reactant of Route 2
UNBS5162
Reactant of Route 3
UNBS5162
Reactant of Route 4
Reactant of Route 4
UNBS5162
Reactant of Route 5
Reactant of Route 5
UNBS5162
Reactant of Route 6
Reactant of Route 6
UNBS5162

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.